3-Thia-1-azaspiro[4.4]nonan-2-one
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Overview
Description
3-Thia-1-azaspiro[44]nonan-2-one is a heterocyclic compound that features a spirocyclic structure, incorporating both sulfur and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-1-azaspiro[4.4]nonan-2-one can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction typically proceeds under mild conditions and yields the desired spirocyclic product in moderate to good yields . Another method involves the interaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, catalyzed by thioglycolic acid, to produce spiro-thiazolidinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Thia-1-azaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Thia-1-azaspiro[4
Industry: Its structural properties may be leveraged in the development of new materials with specific electronic or mechanical characteristics.
Mechanism of Action
The mechanism by which 3-Thia-1-azaspiro[4.4]nonan-2-one exerts its effects involves the inhibition of epidermal growth factor receptor (EGFR) and BRAF V600E, both of which are critical targets in cancer therapy. The compound increases apoptotic markers such as caspase-3 and caspase-8 while decreasing antiapoptotic Bcl2 levels, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thioxo-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic structure but differ in the presence of a thioxo group instead of a thia group.
1-Thia-4-azaspiro[4.4/5]alkan-3-ones: These compounds are structurally related but have variations in the ring size and substituents.
Uniqueness
3-Thia-1-azaspiro[4.4]nonan-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical reactivity and biological activity. Its dual inhibitory action on EGFR and BRAF V600E further distinguishes it from other similar compounds, making it a promising candidate for anticancer research.
Biological Activity
3-Thia-1-azaspiro[4.4]nonan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its spirocyclic framework, which incorporates both sulfur and nitrogen atoms, provides a basis for various pharmacological applications, particularly in oncology and antiviral therapies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a spirocyclic arrangement, which contributes to its biological activity. The presence of the thia (sulfur-containing) group enhances its reactivity and interaction with biological targets.
The primary mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. Specifically, it acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and BRAF V600E, both critical targets in cancer therapy. This inhibition leads to:
- Increased Apoptosis : The compound enhances apoptotic markers such as caspase-3 and caspase-8 while reducing levels of the anti-apoptotic protein Bcl2, promoting cell death in cancer cells .
- Antiproliferative Effects : Studies have demonstrated significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cancer Cell Lines : Research demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involved the downregulation of survival pathways and upregulation of apoptotic processes .
- Antiviral Activity : In a study focusing on antiviral properties, derivatives of this compound were shown to exhibit inhibitory effects against human coronavirus strains, with some analogs achieving low micromolar EC50 values . This suggests potential applications in treating viral infections.
- Antitubercular Properties : A series of derivatives based on the core structure were synthesized and evaluated for their antitubercular activity, showing promising results in inhibiting Mycobacterium tuberculosis .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds but is distinguished by its specific dual inhibitory action on EGFR and BRAF V600E.
Compound | Activity | Uniqueness |
---|---|---|
Thioxo-tetraazaspiro[4.4]nonenones | Anticancer | Lacks dual inhibition properties |
1-Thia-4-azaspiro[4.4/5]alkan-3-ones | Antiviral | Variations in ring size affect biological activity |
Properties
CAS No. |
139518-52-8 |
---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
3-thia-1-azaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C7H11NOS/c9-6-8-7(5-10-6)3-1-2-4-7/h1-5H2,(H,8,9) |
InChI Key |
XNAYDLTYZVUTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CSC(=O)N2 |
Origin of Product |
United States |
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